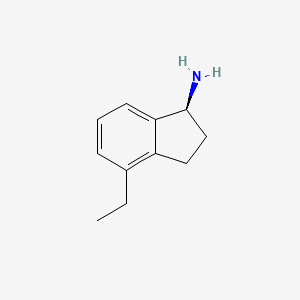
(S)-4-Ethyl-2,3-dihydro-1H-inden-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Ethyl-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with a unique structure that includes an indane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Ethyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available indanone.
Reduction: The indanone is reduced to indanol using a reducing agent such as sodium borohydride.
Alkylation: The indanol is then alkylated with ethyl bromide in the presence of a base like potassium carbonate to introduce the ethyl group.
Amination: The resulting compound undergoes amination using ammonia or an amine source under catalytic hydrogenation conditions to form the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) are often used to facilitate hydrogenation steps efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Ethyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(S)-4-Ethyl-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which (S)-4-Ethyl-2,3-dihydro-1H-inden-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include neurotransmitter regulation and signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
®-4-Ethyl-2,3-dihydro-1H-inden-1-amine: The enantiomer of the compound with similar properties but different stereochemistry.
4-Methyl-2,3-dihydro-1H-inden-1-amine: A structurally similar compound with a methyl group instead of an ethyl group.
2,3-Dihydro-1H-inden-1-amine: The parent compound without the ethyl substitution.
Uniqueness
(S)-4-Ethyl-2,3-dihydro-1H-inden-1-amine is unique due to its specific chiral center and ethyl substitution, which can influence its binding affinity and selectivity towards molecular targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
(1S)-4-ethyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C11H15N/c1-2-8-4-3-5-10-9(8)6-7-11(10)12/h3-5,11H,2,6-7,12H2,1H3/t11-/m0/s1 |
InChI Key |
OLBTXMPYGJXNGP-NSHDSACASA-N |
Isomeric SMILES |
CCC1=C2CC[C@@H](C2=CC=C1)N |
Canonical SMILES |
CCC1=C2CCC(C2=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-3-([1,1'-Biphenyl]-2-yl)-2-(aminomethyl)propanoic acid](/img/structure/B12984010.png)
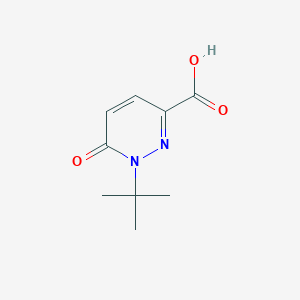


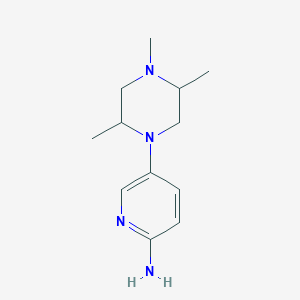
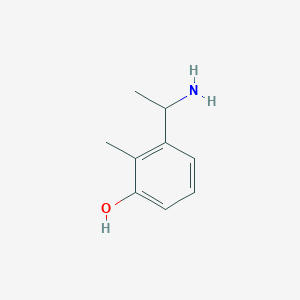
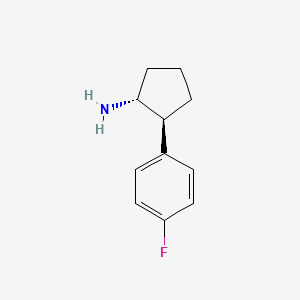
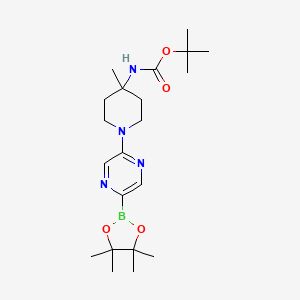

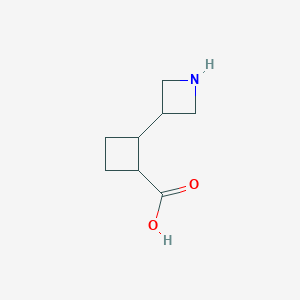

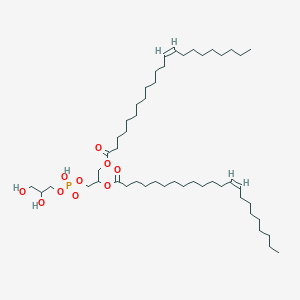
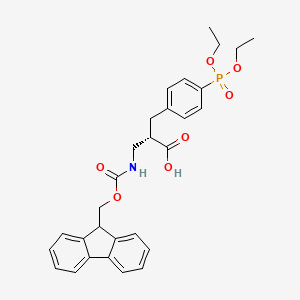
![2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)-N,N-dimethylethan-1-amine](/img/structure/B12984106.png)
